4-Oxo-4-(((2R,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid is a complex organic compound with the molecular formula and a molecular weight of approximately 447.39 g/mol. This compound is classified as an amino acid derivative due to its structure containing both amino and carboxylic acid functional groups. Its CAS number is 83306-52-9, indicating its unique identity in chemical databases.
The synthesis of 4-Oxo-4-(((2R,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid typically involves a multi-step process that includes the protection of functional groups and the formation of the tetrahydropyran ring.
Methods:
Technical Details:
The synthesis may require specific reagents such as acetic anhydride for acetylation and catalysts like palladium for coupling reactions. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
The molecular structure of 4-Oxo-4-(((2R,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid features a complex arrangement of rings and functional groups:
Data:
The compound can undergo various chemical reactions typical for amino acids and esters:
These reactions are vital for understanding the compound's reactivity in biological systems.
The mechanism of action for 4-Oxo-4-(((2R,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid primarily relates to its interaction with biological macromolecules:
The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
4-Oxo-4-(((2R,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid has potential applications in several scientific fields:
This compound exemplifies the intricate nature of organic chemistry and its relevance in medicinal chemistry and biochemistry.
The compound 4-Oxo-4-(((2R,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid emerged from systematic efforts to modify glycosidic structures for enhanced stability and bioactivity. Its discovery aligns with historical developments in O-to-N-glycoside derivatization strategies, where nucleophilic substitution of anomeric hydroxyl groups with amino-containing linkers enables the creation of hydrolytically stable glycoconjugates. The tetraacetylated glucose core reflects early 20th-century acetyl protection methodologies, while the 4-oxobutanoic acid linker represents a deliberate design choice to introduce carboxylic acid functionality for further conjugation or solubility modulation [1].
Structurally, this compound belongs to the N-glycoside family, characterized by a β-configured anomeric carbon-nitrogen bond evidenced through nuclear magnetic resonance (NMR) coupling constants (JH1-H2 > 8 Hz). Its identification in PubChem (CID 14034024) signifies its role as a characterized intermediate in synthetic glycochemistry, though its exact discovery timeline remains undocumented in public databases. The peracetylated design mirrors prodrug approaches seen in compounds like the anticoagulant dabigatran etexilate, where acetyl masks improve membrane permeability [1] [3].
Table 1: Key Structural Features and Historical Design Elements
Structural Element | Chemical Significance | Historical Rationale |
---|---|---|
Tetraacetylated glucopyranose | Ester-protected hydroxyl groups | Enhanced lipophilicity for synthetic manipulation |
β-N-Glycosidic bond | Anomeric C–N linkage (JH1-H2 ~8–10 Hz) | Metabolic stability vs. O-glycosides |
4-Oxobutanoic acid spacer | Carboxylic acid-terminated C4 chain | Bioconjugation handle for amide/carbamate formation |
This compound serves as a versatile synthon in glycobiology due to three key attributes: (1) The peracetylated sugar core facilitates passive cellular uptake via membrane diffusion, with intracellular esterases enabling deprotection; (2) The anomeric N-linkage confers resistance to glycosidases, extending biological half-life; and (3) The terminal carboxylic acid enables covalent conjugation to amines in peptides, lipids, or drug molecules. Such features are exploited in targeted drug delivery systems, where glycosylation alters pharmacokinetic profiles and tissue selectivity [1] [4].
In drug design, the 4-oxobutanoic acid moiety acts as a spacer modulating distance between the sugar and bioactive payload. Computational studies suggest optimal ligand-receptor engagement occurs with spacers of 8–12 atoms, matching the C4 chain’s length. Derivatives of analogous structures—such as sacubitril’s succinate spacer—demonstrate improved angiotensin receptor binding affinity due to linker flexibility and hydrogen-bonding capacity [4]. Current research explores this compound’s use in:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: